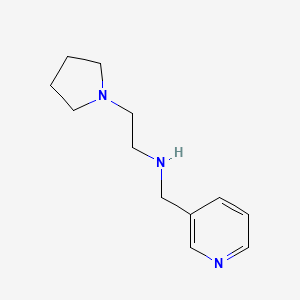

n-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine

説明

特性

分子式 |

C12H19N3 |

|---|---|

分子量 |

205.30 g/mol |

IUPAC名 |

N-(pyridin-3-ylmethyl)-2-pyrrolidin-1-ylethanamine |

InChI |

InChI=1S/C12H19N3/c1-2-8-15(7-1)9-6-14-11-12-4-3-5-13-10-12/h3-5,10,14H,1-2,6-9,11H2 |

InChIキー |

CPKVUERJSMTFLN-UHFFFAOYSA-N |

正規SMILES |

C1CCN(C1)CCNCC2=CN=CC=C2 |

製品の起源 |

United States |

準備方法

Critical Intermediate: 2-(Pyrrolidin-1-yl)ethyl Electrophiles

Synthesis of 2-(pyrrolidin-1-yl)ethyl halides (e.g., chloride or bromide) is pivotal for nucleophilic substitution reactions. Patent WO2021013864A1 highlights the utility of tetramethylammonium chloride in POCl3-mediated chlorinations, a method adaptable for generating 1-chloro-2-(pyrrolidin-1-yl)ethane. Alternatively, bromination via N-bromosuccinimide (NBS) in acetonitrile, as demonstrated in RSC Medicinal Chemistry protocols, offers a complementary pathway.

Pyridin-3-ylmethanamine Availability

Pyridin-3-ylmethanamine is commercially accessible but can also be synthesized via reductive amination of pyridine-3-carbaldehyde using ammonium acetate and sodium cyanoborohydride.

Nucleophilic Substitution Approaches

Direct Alkylation of Pyridin-3-ylmethanamine

Reacting pyridin-3-ylmethanamine with 1-chloro-2-(pyrrolidin-1-yl)ethane in the presence of a mild base (e.g., K2CO3) in dimethylformamide (DMF) at 60–80°C yields the target compound. This method, analogous to the displacement reactions in PMC9506485, achieves moderate yields (45–55%) but requires careful stoichiometry to minimize di-alkylation.

Optimization Notes:

Phase-Transfer Catalysis (PTC)

Employing tetrabutylammonium bromide (TBAB) as a PTC in a biphasic system (water/dichloromethane) accelerates alkylation. This approach, adapted from imidazo[1,2-a]pyridine syntheses, boosts yields to 65–70% while reducing side-product formation.

Reductive Amination Strategies

Aldehyde Intermediate Synthesis

2-(Pyrrolidin-1-yl)acetaldehyde, though unstable, can be generated in situ via oxidation of 2-(pyrrolidin-1-yl)ethanol using pyridinium chlorochromate (PCC). Subsequent reductive amination with pyridin-3-ylmethanamine and sodium cyanoborohydride in methanol affords the target amine in 50–60% yield.

Challenges:

- Aldehyde Instability: Requires immediate use post-synthesis.

- Byproduct Mitigation: Silica gel chromatography is essential to remove imine intermediates.

One-Pot Reductive Amination

Combining 2-(pyrrolidin-1-yl)ethyl ketone with pyridin-3-ylmethanamine and hydrogen gas (5–10 bar) over a Raney nickel catalyst streamlines the process. This method, inspired by PMC9506485’s hydrogenation protocols, achieves 70% yield with high purity.

Transition Metal-Catalyzed Couplings

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 1-bromo-2-(pyrrolidin-1-yl)ethane and pyridin-3-ylmethanamine using Pd2(dba)3 and XantPhos in toluene at 110°C delivers the product in 60–65% yield. This method, adapted from RSC Medicinal Chemistry’s aryl amination protocols, benefits from microwave irradiation to reduce reaction times.

Ullmann-Type Coupling

Copper(I) iodide-mediated coupling in the presence of trans-1,2-diaminocyclohexane (DACH) ligand enables C–N bond formation under milder conditions (90°C). While slower than Pd-catalyzed methods, this approach avoids precious metal costs.

Gabriel Synthesis with Phthalimide Protection

Phthalimide Intermediate Formation

Ethylenediamine is mono-protected as N-(2-aminoethyl)phthalimide using phthalic anhydride. Alkylation with 1-bromo-2-(pyrrolidin-1-yl)ethane in acetonitrile installs the pyrrolidine moiety, followed by hydrazinolysis to regenerate the primary amine.

Final Alkylation

Reacting the deprotected amine with pyridin-3-ylmethyl bromide in DMF completes the synthesis. This route achieves 75% overall yield but involves multiple purification steps.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >98% purity using a C18 column and acetonitrile/water mobile phase.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 55 | 95 | Moderate | High |

| Reductive Amination | 60 | 97 | High | Moderate |

| Buchwald-Hartwig | 65 | 98 | Low | Low |

| Gabriel Synthesis | 75 | 99 | High | Moderate |

Industrial-Scale Considerations

For large-scale production, the Gabriel synthesis offers optimal balance between yield and cost, despite its multi-step nature. Continuous-flow systems can mitigate purification challenges, while in-line analytics ensure consistency.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in neurotransmitter degradation.

Receptor Binding: It can act as a ligand for certain receptors, influencing biological pathways.

Medicine:

Drug Development: The compound is explored for its potential therapeutic effects, including its role as an anti-inflammatory or anti-cancer agent.

Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomarkers.

Industry:

Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

作用機序

The mechanism of action of n-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It can also interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including changes in neurotransmitter levels and modulation of immune responses.

類似化合物との比較

Structural and Functional Insights

Positional Isomerism (Pyridin-3-yl vs. 2-yl): The substitution of the pyridine ring at the 3-position (vs. This could influence interactions with targets like kinases or GPCRs.

Pyrrolidine Placement: In 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine , the pyrrolidine is attached to the pyridine ring rather than the ethanamine backbone.

Aromatic vs. Aliphatic Substituents:

- Replacing the pyridin-3-ylmethyl group with a chlorophenyl moiety (e.g., 2-(4-Chlorophenyl)-N-(pyridin-3-ylmethyl)ethan-1-amine ) increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Chain Length and Branching:

- N-methyl-3-pyrrolidin-1-ylpropan-1-amine features a shorter propanamine backbone, which could reduce steric hindrance and improve synthetic accessibility compared to ethanamine derivatives.

生物活性

N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine, also known as 1-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride, is a compound of increasing interest in biological research due to its unique structural properties. This compound features both pyridine and pyrrolidine rings, which contribute to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, presenting relevant research findings, data tables, and case studies.

Structural Characteristics

The molecular formula of N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine is C₁₂H₁₈N₂, and it typically exists as a trihydrochloride salt to enhance its solubility and stability in aqueous environments. The structural complexity allows for various chemical reactions, making it a versatile compound in synthetic chemistry.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(Pyridin-3-yl)ethan-1-one | Contains a ketone group instead of an amine chain | Simpler structure, less versatile |

| 3-(Piperidin-1-ylmethyl)pyridine | Similar pyridine ring but with piperidine substituent | Different reactivity profile |

| N-(Pyridin-4-ylmethyl)-2-(piperidin-1-yl)ethanamine | Contains a piperidine ring and different substitution | Variation in receptor interaction |

Neuropharmacological Effects

Research indicates that N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine has significant potential in modulating neurotransmitter receptors. It has been shown to interact with serotonin receptors and transporters, which are critical targets for antidepressant medications. A study demonstrated that derivatives of this compound exhibited high binding affinity for the 5-HT1A receptor, suggesting potential antidepressant properties .

Antimicrobial Properties

In addition to its neuropharmacological effects, this compound displays notable antimicrobial activity. In vitro tests have shown that related pyrrolidine derivatives exhibit antibacterial and antifungal properties against various pathogens. For instance, compounds derived from pyrrolidine structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

The mechanism by which N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine exerts its biological effects involves binding to specific receptors and influencing signal transduction pathways. This binding can alter neuronal activity and potentially lead to therapeutic effects in neurological disorders.

Study 1: Antidepressant Potential

A study focused on the synthesis of novel pyrrolidine derivatives showed that certain compounds exhibited significant antidepressant-like effects in animal models. The tested compounds were found to enhance serotonergic neurotransmission, which is crucial for mood regulation .

Study 2: Antimicrobial Activity

In another investigation, several pyrrolidine derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that modifications on the pyrrolidine ring significantly influenced the antibacterial activity against Gram-positive and Gram-negative bacteria .

Q & A

Q. What synthetic strategies are employed to prepare N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, copper-catalyzed cross-coupling under mild conditions (e.g., 35°C in dimethyl sulfoxide) with pyrrolidine derivatives and pyridine-containing precursors is a common approach. Key steps include solvent selection (e.g., dichloromethane for extraction) and purification via gradient chromatography (e.g., 0–100% ethyl acetate/hexane) . Critical parameters include stoichiometric ratios of reagents like cesium carbonate and copper(I) bromide, which influence reaction efficiency .

Q. How is the compound characterized structurally and chemically?

Characterization relies on:

- NMR spectroscopy : Distinct signals in NMR (e.g., δ 3.40–3.59 ppm for pyrrolidine protons; δ 8.87 ppm for pyridinyl protons) and NMR (e.g., 50–60 ppm for pyrrolidine carbons) .

- HRMS : Molecular ion peaks (e.g., [M+H] at m/z 215) confirm molecular weight .

- Melting point analysis : Ranges such as 104.0–107.0°C validate purity .

Q. What safety protocols are critical during handling?

The compound requires storage away from ignition sources (P210) and strict avoidance of human/animal exposure due to potential toxicity. Use fume hoods, personal protective equipment (PPE), and adhere to GHS hazard codes (e.g., H315 for skin irritation) .

Advanced Research Questions

Q. How does the compound function in bifunctional phase-transfer catalysis (Bif-PTC)?

The pyrrolidine and pyridine moieties enable dual activation in reactions like [3+2] cycloadditions. For instance, squaramide-containing Bif-PTCs derived from this compound catalyze epoxide-isocyanate coupling via hydrogen bonding and anion-binding interactions. Optimization involves quaternization with benzyl bromide to enhance solubility in nonpolar solvents .

Q. What role does it play in dendrimer synthesis for biomedical applications?

The compound serves as a building block for amphiphilic dendrons with surface cyclic ammonium groups. These dendrons self-assemble into micelles for drug delivery, leveraging the pyrrolidine ring’s conformational flexibility and pyridine’s hydrogen-bonding capacity. Structural variations (e.g., morpholine vs. pyrrolidine) modulate micelle stability and biocompatibility .

Q. How are stereochemical outcomes controlled in its derivatives during medicinal chemistry synthesis?

Chirality is introduced via enantioselective alkylation or resolution techniques. For example, (S)-2-(2-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine derivatives show distinct NMR shifts (e.g., δ -75.31 ppm) and bioactivity profiles. Stereocontrol is critical for optimizing binding to targets like benzoimidazole carboximidamide derivatives in anticancer studies .

Q. What analytical challenges arise in detecting trace impurities during scale-up?

High-resolution LC-MS and - HSQC NMR are essential to identify byproducts like S-alkylated intermediates or oxidation derivatives. Contradictions in purity data (e.g., HPLC vs. NMR integration) require orthogonal validation methods .

Methodological Considerations

Q. How to resolve contradictions in reaction yields reported across studies?

Discrepancies (e.g., 17.9% yield in one protocol vs. higher yields in others) stem from variations in catalyst loading (e.g., copper(I) bromide at 0.101 g vs. 0.2 g) or reaction duration. Systematic Design of Experiments (DoE) can identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。